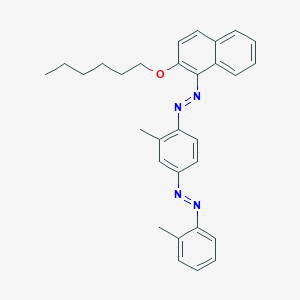
Sudan 408
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sudan 408 is a synthetic azo dye with the chemical name 1-(2-Methyl-4-o-tolylazo-phenylazo)-2-n-hexyloxy-naphthalene. It is known for its vibrant color and is used in various industrial applications. The compound has a molecular formula of C30H32N4O and a molecular weight of 464.60 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sudan 408 involves the azo coupling reaction, which is a process where an aromatic amine reacts with a diazonium salt to form an azo compound. The reaction typically requires acidic conditions and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, this compound is produced through a similar azo coupling process but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The dye content of the final product is typically around 95% .
化学反応の分析
Types of Reactions
Sudan 408 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Oxidized products include nitroso and nitro derivatives.
Reduction: Reduced products are primarily aromatic amines.
Substitution: Substituted products depend on the electrophile used in the reaction.
科学的研究の応用
Sudan 408 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a staining agent in various analytical techniques.
Biology: Employed in histological staining to identify and visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Utilized in the manufacturing of plastics, textiles, and other materials to impart color
作用機序
The mechanism of action of Sudan 408 involves its interaction with cellular components, primarily through binding to proteins and nucleic acids. The azo groups in the compound can form stable complexes with these biomolecules, affecting their function and structure. This interaction is crucial for its applications in staining and analytical techniques .
類似化合物との比較
Similar Compounds
Sudan I: 1-Phenylazo-2-naphthol
Sudan II: 1-(2,4-Dimethylphenylazo)-2-naphthol
Sudan III: 1-(4-Phenylazo-2,4-dimethylphenylazo)-2-naphthol
Uniqueness
Sudan 408 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high dye content and stability make it particularly valuable in industrial applications. Additionally, its ability to form stable complexes with biomolecules sets it apart from other similar compounds .
特性
CAS番号 |
480438-69-5 |
|---|---|
分子式 |
C30H32N4O |
分子量 |
464.6 g/mol |
IUPAC名 |
(2-hexoxynaphthalen-1-yl)-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C30H32N4O/c1-4-5-6-11-20-35-29-19-16-24-13-8-9-14-26(24)30(29)34-33-28-18-17-25(21-23(28)3)31-32-27-15-10-7-12-22(27)2/h7-10,12-19,21H,4-6,11,20H2,1-3H3 |
InChIキー |
IFCOQIZNZYKXKM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















